Topological Polar Surface Area (TPSA): +20.9% Increase Over the Non-Methoxy and 5-Chloro Analogs Enhances Predicted Membrane Permeability Tuning
The target compound exhibits a TPSA of 53.35 Ų compared with 44.12 Ų for both the non-methoxy analog tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-68-1) and the 5-chloro analog tert-butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1029053-07-3), as reported by the same vendor under identical computational methodology . This represents an absolute increase of +9.23 Ų (+20.9%) attributable solely to the 5-methoxy substituent, placing the target compound in a meaningfully different TPSA regime for blood–brain barrier and oral absorption predictions without exceeding the typical 140 Ų threshold for oral bioavailability .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 53.35 Ų |
| Comparator Or Baseline | CAS 144657-68-1 (5-H): 44.12 Ų; CAS 1029053-07-3 (5-Cl): 44.12 Ų |
| Quantified Difference | +9.23 Ų (+20.9%) vs. both 5-H and 5-Cl analogs |
| Conditions | Computed TPSA values reported by Leyan (Shanghai HaoHong Biomedical) using a standardized in silico calculation method applied uniformly across their catalog entries |
Why This Matters
A TPSA difference of >9 Ų is pharmacokinetically meaningful, as TPSA values between 40–60 Ų are associated with distinct CNS penetration probability ranges; procuring the 5-methoxy variant rather than the 5-H or 5-Cl analog preserves the intended ADME profile without requiring downstream formulation adjustments.
